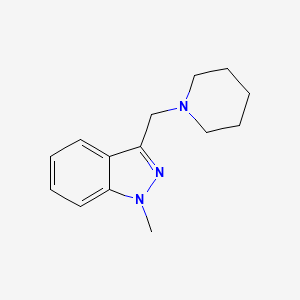
5-(3-Chlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)nicotinamide is a chemical compound with the molecular formula C12H9ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). This compound is of interest due to its potential biological and pharmacological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)nicotinamide typically involves the reaction of 3-chlorobenzoyl chloride with nicotinamide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid derivatives.
Reduction: Formation of 3-chlorophenylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: Possible applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)nicotinamide involves its interaction with bacterial and fungal cell membranes, leading to disruption of cell function and eventual cell death. The compound may also inhibit specific enzymes involved in the metabolic pathways of these microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-(3-Chlorophenyl)nicotinamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other nicotinamide derivatives. Its specific interactions with microbial cell membranes and enzymes make it a promising candidate for further research and development .
Properties
CAS No. |
1356110-60-5 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-(3-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
InChI Key |
WTYHCGJUYQCTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)






![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)


